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molecular formula C12H8FN3O B8438055 2-Fluoro-4-(1-methyl-5-imidazolylcarbonyl)benzonitrile

2-Fluoro-4-(1-methyl-5-imidazolylcarbonyl)benzonitrile

Cat. No. B8438055
M. Wt: 229.21 g/mol
InChI Key: UEZIYQMOZMLYGW-UHFFFAOYSA-N
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Patent
US06297239B1

Procedure details

2-Fluoro-4-[hydroxy-(3-methyl-3H-imidazol-4-yl)-methyl]-benzonitrile (as described in Example 22, Step E) (0.655 g, 2.83 mmol) and MnO2 (1.23 g, 14.2 mmol) were stirred in CH2Cl2 (50 mL) and CH3CN (5 mL) for 72 h. The solution was filtered and concentrated to yield the title compound.
Quantity
0.655 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.23 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([CH:10]([OH:17])[C:11]2[N:12]([CH3:16])[CH:13]=[N:14][CH:15]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].CC#N>C(Cl)Cl.O=[Mn]=O>[F:1][C:2]1[CH:9]=[C:8]([C:10]([C:11]2[N:12]([CH3:16])[CH:13]=[N:14][CH:15]=2)=[O:17])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
0.655 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)C(C=1N(C=NC1)C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.23 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)C(=O)C=1N(C=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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